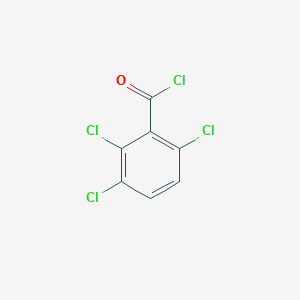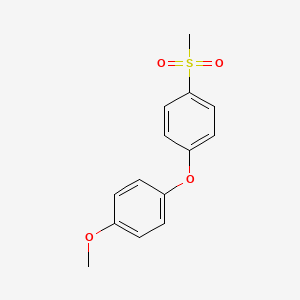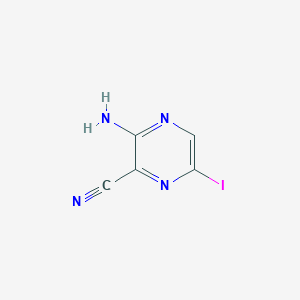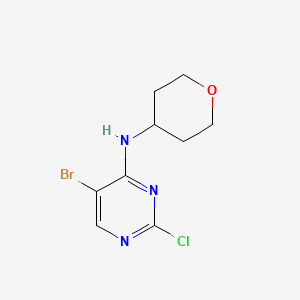![molecular formula C13H13ClN2 B8765625 3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole](/img/structure/B8765625.png)
3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole
Descripción general
Descripción
3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole is a heterocyclic compound that features both an indole and a tetrahydropyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedländer reaction, where an appropriate ketone and an amine are cyclized in the presence of an acid catalyst. Another method involves the Povarov reaction, which is a [4+2] cycloaddition reaction between an imine and an alkene.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated tetrahydropyridine derivatives.
Aplicaciones Científicas De Investigación
3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the tetrahydropyridine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-c]pyridine
- 5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
3-[1,2,3,6-tetrahydro-4-pyridinyl]-5-chloro-1H-indole is unique due to its specific combination of an indole and a tetrahydropyridine moiety. This structural arrangement allows for unique interactions with biological targets, which may not be possible with other similar compounds. The presence of the chloro substituent also adds to its reactivity and potential for further functionalization.
Propiedades
Fórmula molecular |
C13H13ClN2 |
|---|---|
Peso molecular |
232.71 g/mol |
Nombre IUPAC |
5-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C13H13ClN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 |
Clave InChI |
RANMHKQOJANPJJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC=C1C2=CNC3=C2C=C(C=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
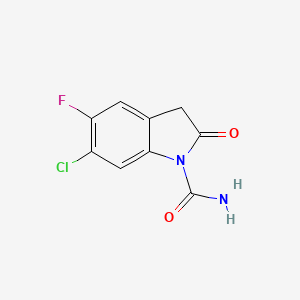
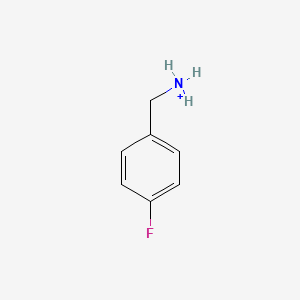
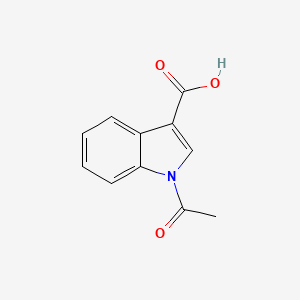
![5-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B8765576.png)

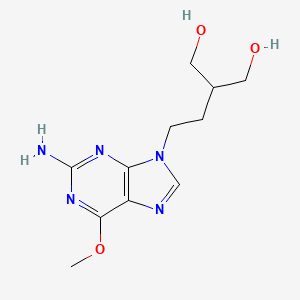
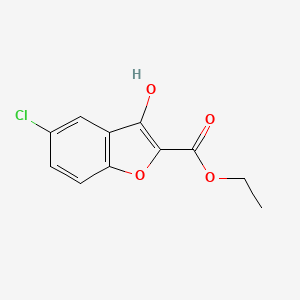
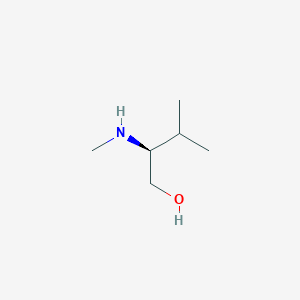
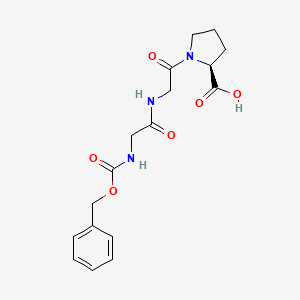
![Acetamide, N-(5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-(methylsulfonyl)-](/img/structure/B8765613.png)
